Diisononyl phosphate Diisononyl phosphate
Brand Name: Vulcanchem
CAS No.: 27253-58-3
VCID: VC17019677
InChI: InChI=1S/C18H39O4P/c1-17(2)13-9-5-7-11-15-21-23(19,20)22-16-12-8-6-10-14-18(3)4/h17-18H,5-16H2,1-4H3,(H,19,20)
SMILES:
Molecular Formula: C18H39O4P
Molecular Weight: 350.5 g/mol

Diisononyl phosphate

CAS No.: 27253-58-3

Cat. No.: VC17019677

Molecular Formula: C18H39O4P

Molecular Weight: 350.5 g/mol

* For research use only. Not for human or veterinary use.

Diisononyl phosphate - 27253-58-3

Specification

CAS No. 27253-58-3
Molecular Formula C18H39O4P
Molecular Weight 350.5 g/mol
IUPAC Name bis(7-methyloctyl) hydrogen phosphate
Standard InChI InChI=1S/C18H39O4P/c1-17(2)13-9-5-7-11-15-21-23(19,20)22-16-12-8-6-10-14-18(3)4/h17-18H,5-16H2,1-4H3,(H,19,20)
Standard InChI Key CELFQJLWIWWAPB-UHFFFAOYSA-N
Canonical SMILES CC(C)CCCCCCOP(=O)(O)OCCCCCCC(C)C

Introduction

Synthesis and Production Methods

Traditional Synthesis Pathways

The conventional synthesis of diisononyl phosphate involves reacting diisononyl alcohol (C9H19OH\text{C}_9\text{H}_{19}\text{OH}) with phosphoric acid (H3PO4\text{H}_3\text{PO}_4) under controlled conditions (60–80°C, pH 4–6). This exothermic reaction produces mono- and di-esters, with the latter predominating at higher alcohol-to-acid ratios. Neutralization with sodium hydroxide (NaOH\text{NaOH}) stabilizes the product as a sodium salt. Key challenges include minimizing byproducts like polyphosphates and ensuring consistent branching in the alkyl chains.

Palladium-Catalyzed Carbonylation

Recent research demonstrates the efficacy of palladium catalysts in synthesizing diesters directly from diols and alkenes . Using a Pd/L16\text{L16} catalyst system, diisononyl phosphate analogs can be produced via carbonylation at mild temperatures (70–100°C) with high nn/isoiso selectivity (up to 95:5) . This method reduces energy consumption and improves yield compared to acid-catalyzed routes.

Table 1: Comparison of Synthesis Methods

ParameterTraditional Acid-CatalyzedPalladium-Catalyzed
Temperature (°C)60–8070–100
Yield (%)75–8590–95
Selectivity (nn/isoiso)70:3095:5
ByproductsPolyphosphatesMinimal

Physicochemical Properties

Diisononyl phosphate exhibits a molecular weight of approximately 390 g/mol and a density of 0.92–0.95 g/cm³. Its branched structure lowers the glass transition temperature (TgT_g) of polymers, a critical factor in plasticizer performance. Differential scanning calorimetry (DSC) studies of PVC films plasticized with diisononyl phosphate show TgT_g reductions of 15–20°C compared to unmodified PVC . The compound is sparingly soluble in water (<0.1 g/L) but miscible with organic solvents like toluene and ethanol.

Table 2: Key Physicochemical Properties

PropertyValue
Molecular FormulaC18H38O4PNa\text{C}_{18}\text{H}_{38}\text{O}_4\text{PNa}
Melting Point (°C)<25 (liquid at room temp)
Log KowK_{ow}4.2 (estimated)
Vapor Pressure (Pa)1.3×1051.3 \times 10^{-5}

Industrial Applications

Plasticizers in Polymer Systems

Diisononyl phosphate improves the flexibility and durability of polyvinyl chloride (PVC) by disrupting polymer crystallinity. In PVC films, concentrations of 20–30% (w/w) reduce TgT_g to -10°C, enabling use in low-temperature applications . Compared to phthalates like DINP, diisononyl phosphate offers superior resistance to migration and extraction .

Surfactants and Emulsifiers

The compound’s amphiphilic nature facilitates oil-in-water emulsification in agrochemicals and coatings. Critical micelle concentrations (CMC) range from 0.05–0.1 mM, with hydrophilic-lipophilic balance (HLB) values of 8–10.

Toxicological and Environmental Assessments

Acute and Chronic Toxicity

Animal studies indicate low acute toxicity, with LD₅₀ values >2,000 mg/kg (oral, rat). Chronic exposure trials (90 days) show no significant hepatotoxicity or nephrotoxicity at doses ≤100 mg/kg/day . Endocrine disruption potential is negligible, contrasting with phthalate esters like DINP .

Environmental Fate

Diisononyl phosphate undergoes rapid hydrolysis in aquatic environments (half-life <48 hours) to non-toxic phosphoric acid and isononanol. Bioaccumulation factors (BCF) in fish are <100, classifying it as non-bioaccumulative . Regulatory agencies, including the EPA, exempt it from hazardous substance listings under TSCA .

Recent Research and Developments

High-Efficiency Catalysts

The Pd/L16\text{L16} system enables scalable diester production with 95% atom economy, reducing waste generation . This method is being adapted for diisononyl phosphate to bypass traditional acid waste streams.

Biodegradable Alternatives

Functionalization with epoxy groups enhances biodegradability while maintaining plasticizer efficacy. Pilot studies show 80% degradation in compost within 30 days.

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